molecular formula C12H12N2O3 B1404687 Methyl 1,3-dimethyl-2-oxo-1,2,-dihydroquinoxaline-6-carboxylate CAS No. 1446786-32-8

Methyl 1,3-dimethyl-2-oxo-1,2,-dihydroquinoxaline-6-carboxylate

Cat. No. B1404687
M. Wt: 232.23 g/mol
InChI Key: FYUXVCIBMCSKLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 1,3-dimethyl-2-oxo-1,2,-dihydroquinoxaline-6-carboxylate” is a chemical compound with the molecular formula C12H12N2O3 . It is used in various chemical reactions and has potential applications in different fields.


Molecular Structure Analysis

The molecular structure of “Methyl 1,3-dimethyl-2-oxo-1,2,-dihydroquinoxaline-6-carboxylate” consists of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .

Scientific Research Applications

Chemical Synthesis and Ligand Development

Methyl 1,3-dimethyl-2-oxo-1,2,-dihydroquinoxaline-6-carboxylate is integral in the synthesis of various chemical compounds. For instance, it's used in the production of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are valuable as drug precursors or potential ligands (Dotsenko et al., 2019). These derivatives are significant for their potential applications in various fields of medicinal chemistry.

Structural Analysis and Crystallography

The compound is also important in structural and crystallographic studies. Methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, for example, have been synthesized and their structures determined by X-ray structural analysis, highlighting the compound's utility in understanding molecular structures (Rudenko et al., 2012).

Antiviral Research

In the field of antiviral research, derivatives of methyl 1,3-dimethyl-2-oxo-1,2,-dihydroquinoxaline-6-carboxylate have been evaluated for their efficacy against various viral strains. Ethyl (6,7-dimethyl-2-oxo-3,4-dihydroquinoxalin-3-yl)acetate, a related compound, exhibited potent activity against human cytomegalovirus (HCMV) in studies, suggesting the potential of methyl 1,3-dimethyl-2-oxo-1,2,-dihydroquinoxaline-6-carboxylate derivatives in antiviral therapies (Elzahabi, 2017).

Tautomeric Equilibria Studies

This compound is also utilized in studies of tautomeric equilibria. For example, 3-formyl-2-oxo-1,2-dihydroquinoxaline chlorophenylhydrazones, derived from reactions involving methyl 1,3-dimethyl-2-oxo-1,2,-dihydroquinoxaline, exhibit interesting tautomeric equilibria, which are important for understanding the behavior of organic compounds in different environments (Kurasawa et al., 1986).

Development of Biologically Active Substances

Finally, research has been conducted into the development of biologically active substances using this compound. For instance, its derivatives have shown promise in antihypoxic activity, indicating potential for therapeutic use in conditions related to oxygen deprivation (Ukrainets et al., 2014).

properties

IUPAC Name

methyl 1,3-dimethyl-2-oxoquinoxaline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-7-11(15)14(2)10-5-4-8(12(16)17-3)6-9(10)13-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUXVCIBMCSKLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)C(=O)OC)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,3-dimethyl-2-oxo-1,2,-dihydroquinoxaline-6-carboxylate

CAS RN

1446786-32-8
Record name 6-Quinoxalinecarboxylic acid, 1,2-dihydro-1,3-dimethyl-2-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1446786-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1,3-dimethyl-2-oxo-1,2,-dihydroquinoxaline-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1,3-dimethyl-2-oxo-1,2,-dihydroquinoxaline-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 1,3-dimethyl-2-oxo-1,2,-dihydroquinoxaline-6-carboxylate
Reactant of Route 4
Methyl 1,3-dimethyl-2-oxo-1,2,-dihydroquinoxaline-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1,3-dimethyl-2-oxo-1,2,-dihydroquinoxaline-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 1,3-dimethyl-2-oxo-1,2,-dihydroquinoxaline-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.